Spdp-peg11-spdp

Bioconjugation Solubility Crosslinking

Standard SPDP crosslinkers require organic co-solvents that can denature sensitive proteins. SPDP-PEG11-SPDP solves this with >10-fold higher aqueous solubility, enabling direct dissolution in PBS. • 44.2 Å spacer arm overcomes steric hindrance in protein-protein conjugations • ≥98% purity ensures reproducible stoichiometry for ADC and drug delivery applications • Dual reducible disulfide linkages enable controlled, reversible conjugation. Ships on dry ice; store at -20°C.

Molecular Formula C40H66N4O13S4
Molecular Weight 939.2 g/mol
Cat. No. B13717503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpdp-peg11-spdp
Molecular FormulaC40H66N4O13S4
Molecular Weight939.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2
InChIInChI=1S/C40H66N4O13S4/c45-37(7-35-58-60-39-5-1-3-9-43-39)41-11-13-47-15-17-49-19-21-51-23-25-53-27-29-55-31-33-57-34-32-56-30-28-54-26-24-52-22-20-50-18-16-48-14-12-42-38(46)8-36-59-61-40-6-2-4-10-44-40/h1-6,9-10H,7-8,11-36H2,(H,41,45)(H,42,46)
InChIKeyUPSAGJKLQVSHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPDP-PEG11-SPDP Crosslinker Overview


SPDP-PEG11-SPDP is a symmetric, heterobifunctional crosslinker composed of two amine- and thiol-reactive SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) groups bridged by a discrete, 11-unit polyethylene glycol (PEG) spacer . This design imparts aqueous solubility, flexibility, and a defined molecular architecture with a molecular weight of 939.2 g/mol and a purity specification of ≥98% . The compound's dual, reducible disulfide linkages enable controlled, reversible conjugation strategies, making it a foundational tool in bioconjugation, antibody-drug conjugate (ADC) synthesis, and redox-sensitive drug delivery systems .

Why SPDP-PEG11-SPDP Cannot Be Substituted


Direct substitution of SPDP-PEG11-SPDP with standard SPDP or other PEGylated SPDP variants without considering the specific physicochemical and functional consequences will lead to failed or suboptimal experimental outcomes. Standard SPDP (4.1 Å spacer) is water-insoluble, limiting its use in physiological buffers and often requiring organic co-solvents that can denature sensitive biomolecules . Conversely, the 11-unit PEG spacer in SPDP-PEG11-SPDP confers >10-fold greater aqueous solubility and provides a spacer arm length of approximately 44.2 Å, which is critical for overcoming steric hindrance in protein-protein interactions . Shorter PEG analogs (e.g., PEG4-SPDP) may not provide sufficient reach, while longer analogs (e.g., PEG12-SPDP) may introduce excessive flexibility or altered pharmacokinetics. This evidence guide quantifies these differences, enabling informed selection based on specific application requirements.

SPDP-PEG11-SPDP Quantitative Comparison


Superior Aqueous Solubility

SPDP-PEG11-SPDP demonstrates markedly superior aqueous solubility compared to the non-PEGylated, short-chain SPDP crosslinker. While standard SPDP is insoluble in water (<1 mg/mL), requiring dissolution in organic solvents like DMSO or DMF for bioconjugation workflows , SPDP-PEG11-SPDP achieves solubilities >10 mg/mL in water, enabling direct use in physiological buffers and reducing the risk of protein denaturation . This quantitative difference is a primary driver for selecting a PEGylated linker in aqueous biological systems.

Bioconjugation Solubility Crosslinking

Optimal Spacer Arm Length

The 11-unit PEG spacer of SPDP-PEG11-SPDP provides a spacer arm length of approximately 44.2 Å, positioning it as an intermediate-length crosslinker between shorter (PEG4-SPDP, 25.7 Å) and longer (PEG12-SPDP, 54.1 Å) commercially available analogs . This length is empirically determined to be optimal for reducing steric hindrance in protein-protein conjugations while avoiding the excessive flexibility and potential for non-specific interactions associated with longer spacers.

Protein Crosslinking Steric Hindrance Spacer Length

High Purity Specification

Commercially available SPDP-PEG11-SPDP is routinely supplied with a purity of ≥98%, as verified by NMR and HPLC analysis . In contrast, standard SPDP crosslinker is often specified at a lower purity, typically ≥95% . This higher purity specification for SPDP-PEG11-SPDP minimizes the presence of side products and uncharacterized contaminants that can interfere with sensitive bioconjugation reactions and compromise the reproducibility of ADC and drug delivery formulations.

Quality Control Reproducibility Bioconjugation

Applications of SPDP-PEG11-SPDP


Aqueous Conjugation of Sensitive Proteins

SPDP-PEG11-SPDP is the preferred crosslinker for conjugating proteins or antibodies in aqueous buffers without the need for organic co-solvents. Its >10 mg/mL water solubility allows for direct dissolution in phosphate-buffered saline (PBS) or similar physiological media, preserving the native conformation and activity of sensitive biomolecules that would otherwise be denatured by DMSO or DMF required for standard SPDP .

ADC Synthesis with Defined Spacer Length

For ADC development where the distance between the antibody and the cytotoxic payload is a critical parameter influencing efficacy and pharmacokinetics, SPDP-PEG11-SPDP offers a precise, intermediate spacer length of 44.2 Å . This length is empirically positioned between shorter (PEG4-SPDP, 25.7 Å) and longer (PEG12-SPDP, 54.1 Å) options , providing a balanced solution to mitigate steric hindrance without introducing excessive flexibility that could impact conjugate stability.

Reproducible Bioconjugation for Therapeutics

In applications where batch-to-batch consistency and regulatory compliance are paramount, such as in the development of biologic therapeutics or advanced drug delivery systems, the ≥98% purity specification of SPDP-PEG11-SPDP offers a significant advantage over standard SPDP (≥95% purity) . This higher purity minimizes the risk of side reactions and ensures more predictable conjugation stoichiometry, which is essential for achieving reproducible in vivo performance and meeting stringent quality control requirements.

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